molecular formula C9H13NO2S B512098 Ethyl 4-isopropylthiazole-5-carboxylate CAS No. 81569-57-5

Ethyl 4-isopropylthiazole-5-carboxylate

Cat. No.: B512098
CAS No.: 81569-57-5
M. Wt: 199.27g/mol
InChI Key: QUMFJYBJMPXPBS-UHFFFAOYSA-N
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Description

Ethyl 4-isopropylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-propan-2-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)8-7(6(2)3)10-5-13-8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMFJYBJMPXPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guidance: Safety, Handling, and SAR Profiling of Isopropyl-Substituted Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the safety, handling, and toxicological profiling of isopropyl-substituted thiazole carboxylates . These compounds are critical pharmacophores in drug discovery, serving as intermediates for PPAR agonists, antimicrobial agents, and antitumor candidates.

Unlike a standard Safety Data Sheet (SDS), this document synthesizes Structure-Activity Relationship (SAR) insights with industrial hygiene protocols. Researchers must recognize that the isopropyl group significantly alters the physicochemical profile compared to methyl/ethyl analogs, increasing lipophilicity and skin permeation while introducing specific metabolic liabilities (esterase sensitivity).

Immediate Hazard Snapshot:

  • GHS Classification (Predicted): Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory).

  • Key Reactivity: Susceptible to rapid enzymatic hydrolysis (in vivo) and base-catalyzed hydrolysis (in vitro).

  • Synthesis Hazard: Precursors (α-haloketones) are potent lachrymators.

Part 1: Chemical Identity & Structural Hazard Decoding

To understand the safety profile, we must deconstruct the molecule into its functional pharmacophores. The toxicity of this class is a sum of its parts.

Structural Decomposition & Associated Hazards
Functional GroupPhysicochemical EffectSafety/Toxicity Implication
Thiazole Core Aromatic, electron-deficient ring.Potential for skin sensitization . Bioisostere of pyridine; metabolic oxidation can lead to reactive S-oxides.
Isopropyl Group Steric bulk + Lipophilicity (

).
Increased skin absorption compared to methyl esters. Lower flash point than non-branched analogs.
Carboxylate (Ester) Electrophilic center.Metabolic Instability. Rapidly cleaved by carboxylesterases (CES1/CES2) to release the free acid and isopropanol.
The "Lipophilicity Trap"

The isopropyl substitution increases the partition coefficient (LogP). While this is desirable for drug bioavailability, from a safety perspective, it means these compounds penetrate nitrile gloves faster than their methyl-substituted counterparts. Double-gloving is recommended for concentrated handling.

Part 2: Toxicological Profiling & Metabolic Fate

Expert Insight: In a drug development context, the safety profile of an isopropyl thiazole carboxylate is transient. Upon entering a biological system (or even cellular assays), the ester is the "delivery vehicle," but the free acid is the persistent species.

Metabolic Hydrolysis Pathway

Research into glutamine antagonists (e.g., DRP-104 prodrugs) has demonstrated that isopropyl esters are highly susceptible to hydrolysis by plasma esterases, often more so than tert-butyl analogs which offer steric protection [1].

Implication: Acute toxicity data for the ester may underrepresent the toxicity of the accumulating thiazole carboxylic acid metabolite.

Visualization: Metabolic Fate & Toxicity Shift

The following diagram illustrates the divergence between the handling hazard (the ester) and the biological hazard (the acid + alcohol).

MetabolicFate cluster_0 Handling Hazard (Lipophilic) cluster_1 Biological Hazard (Polar) Prodrug Isopropyl Thiazole Carboxylate (Ester) Enzyme Carboxylesterases (CES1 / CES2) Prodrug->Enzyme Systemic Absorption Acid Thiazole Carboxylic Acid (Metabolite) Enzyme->Acid Rapid Hydrolysis Alcohol Isopropanol (Byproduct) Enzyme->Alcohol Cleavage ToxEffect Mitochondrial Depolarization? Acid->ToxEffect Reactive Species Accumulation

Caption: Figure 1. Metabolic hydrolysis pathway of isopropyl thiazole esters, highlighting the shift from lipophilic prodrug to polar acid metabolite [1].

Part 3: Synthesis Safety & Handling Protocols

The most common route to these compounds is the Hantzsch Thiazole Synthesis . This protocol involves high-risk precursors that are often more dangerous than the final product.

Critical Precursor Hazards
  • 
    -Haloketones (e.g., Ethyl 4-chloroacetoacetate): 
    
    • Hazard:[1][2] Potent lachrymators (tear gas agents).

    • Control: Must be handled in a fume hood with a face velocity >100 fpm. Do not use on an open bench.

  • Thioamides/Thioureas:

    • Hazard:[1][2] Potential for Hydrogen Sulfide (

      
      )  evolution if acidified or heated excessively.
      
    • Control: Keep reaction pH monitored; have bleach traps ready for sulfur waste.

Validated Handling Protocol
ParameterSpecificationCausality/Reasoning
PPE (Gloves) Nitrile (Double Layer) or Laminate FilmIsopropyl group enhances permeation. Latex is permeable to many esters.
Ventilation Fume Hood RequiredPrevents inhalation of dusts (thiazoles are often fluffy solids) and lachrymatory precursors.
Waste Disposal High-Temp IncinerationThiazole rings are thermally stable; standard oxidation may not fully degrade the heterocycle.
Storage Desiccated, <25°CPrevents moisture-driven hydrolysis of the ester bond.
Visualization: Safe Synthesis Workflow

This decision matrix guides the researcher through the safety checkpoints of the Hantzsch synthesis.

SynthesisSafety Start Start: Hantzsch Synthesis Check1 Reagent: Alpha-Haloketone? Start->Check1 Lachrymator HAZARD: Lachrymator. Use Fume Hood + Goggles. Check1->Lachrymator Yes Check2 Reagent: Thioamide? Check1->Check2 No (Alternate Route) Lachrymator->Check2 H2S_Risk HAZARD: H2S Evolution. Avoid Acidic pH. Check2->H2S_Risk Yes Reaction Reflux in Ethanol Check2->Reaction No H2S_Risk->Reaction Workup Workup: Neutralize Reaction->Workup Final Isopropyl Thiazole Carboxylate Isolated Workup->Final

Caption: Figure 2. Safety decision matrix for Hantzsch Thiazole Synthesis, identifying critical control points for lachrymators and sulfide risks [2].

Part 4: Emergency Response (Nitrogen/Sulfur Specifics)

Standard "Dry Chem" extinguishers are sufficient, but the byproducts of combustion require specific attention due to the heteroatoms.

  • Fire: Combustion releases Nitrogen Oxides (

    
    )  and Sulfur Oxides (
    
    
    
    )
    .
    • Action: Firefighters must wear full SCBA. Downwind evacuation is mandatory due to the respiratory toxicity of

      
      .
      
  • Spills (Solid):

    • Do not dry sweep (dust explosion risk).

    • Use a HEPA vacuum or wet-sweep method.

  • Skin Contact:

    • Wash with soap and water for 15 minutes.[3]

    • Note: Do not use solvent (ethanol/acetone) to clean skin; the isopropyl lipophilicity will drag the solvent—and the toxin—deeper into the dermis.

Part 5: Regulatory & Environmental Status

  • TSCA (USA): Most isopropyl-substituted thiazole carboxylates are not on the public Inventory and are classified as R&D Exemption Only . They must be used under the supervision of a technically qualified individual.

  • REACH (EU): Generally registered as intermediates.

  • Aquatic Toxicity: Thiazoles are often persistent in water. Analogs (e.g., benzothiazoles) show chronic aquatic toxicity (H410).[1] Treat all effluent as Hazardous to the Aquatic Environment until tested.

References

  • Rais, R., et al. (2023). "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery." Journal of Medicinal Chemistry. Available at: [Link]

  • Chem Help Asap. (n.d.). "Hantzsch Thiazole Synthesis: Reaction Mechanism and Safety." Chemistry Education Resources. Available at: [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Ethyl 2-isopropylthiazole-4-carboxylate (CID 10046639)." PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-Isopropylthiazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The precise characterization of a compound's physicochemical properties is a cornerstone of modern chemical and pharmaceutical development. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics and purification efficiency to a drug's ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility profile of ethyl 4-isopropylthiazole-5-carboxylate, a member of the medicinally significant thiazole class of heterocyclic compounds.[1][2][3][4] Thiazole derivatives are integral scaffolds in numerous therapeutic agents, including antimicrobial, antiretroviral, and anticancer drugs.[1][3] Understanding the solubility of novel analogues like ethyl 4-isopropylthiazole-5-carboxylate is therefore paramount for its potential development and application.

This document is structured to provide researchers, scientists, and drug development professionals with not only the data but also the underlying principles and methodologies required for a robust understanding of solubility. We will delve into the experimental determination of solubility, the thermodynamic forces that govern this process, and the mathematical models used to correlate and predict solubility behavior.

The Foundational Role of Solubility Measurement

Solubility, defined as the maximum amount of a solute that can dissolve in a specific amount of solvent at equilibrium, is a thermodynamically defined property.[5] Its determination is a critical step in process chemistry and pharmaceutical science for several reasons:

  • Crystallization and Purification: Knowledge of solubility curves in different solvents is essential for developing efficient crystallization processes to isolate and purify the compound with high yield and desired polymorphic form.[6]

  • Reaction Optimization: Solvent selection, based on the solubility of reactants and intermediates, can significantly impact reaction rates, equilibrium positions, and impurity profiles.

  • Formulation Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) in various media is a key determinant of its dissolution rate and subsequent bioavailability.[4]

Given the importance of this parameter, a rigorous and well-validated experimental approach is non-negotiable.

Experimental Determination of Solubility: A Protocol Grounded in First Principles

The "gold standard" for determining thermodynamic solubility is the isothermal saturation method, often referred to as the shake-flask method.[5][7] This method's strength lies in its direct measurement of the system at equilibrium, providing highly reliable data.

Self-Validating Experimental Protocol: Isothermal Saturation Method

This protocol is designed to be a self-validating system, where the establishment of equilibrium is the central checkpoint for data integrity.

Objective: To determine the equilibrium solubility of ethyl 4-isopropylthiazole-5-carboxylate in a selected organic solvent at a specified temperature.

Materials:

  • Ethyl 4-isopropylthiazole-5-carboxylate (solute, verified purity >99%)

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate; HPLC grade or equivalent)

  • Thermostatic shaker bath with precise temperature control (±0.1 K)

  • Calibrated analytical balance

  • Glass vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system for concentration analysis.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid ethyl 4-isopropylthiazole-5-carboxylate to a series of glass vials containing a known volume or mass of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial as it ensures that the solution is saturated.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. The vials are agitated for a prolonged period (typically 24 to 72 hours) to ensure that the system reaches solid-liquid equilibrium. The choice of duration should be validated by taking measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration no longer changes.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 12 hours) to allow the excess solid to settle completely. This step is critical to avoid contamination of the sample with undissolved solute.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a syringe filter into a pre-weighed vial. This rapid, isothermal filtration prevents the solute from precipitating or dissolving further due to temperature fluctuations.

  • Quantification: Determine the mass of the collected filtrate. Then, dilute the sample with a suitable mobile phase or solvent and analyze its concentration using a validated analytical method, such as HPLC-UV.[4][8] A pre-established calibration curve of known concentrations versus instrument response is used for accurate quantification.

  • Data Calculation: The mole fraction solubility (x) is calculated using the determined concentration and the molar masses of the solute and solvent.

Visualizing the Experimental Workflow

The logical flow of the isothermal saturation method can be represented as follows:

G start Start prep 1. Add Excess Solute to Solvent start->prep equilibrate 2. Equilibrate in Thermostatic Shaker (e.g., 48h) prep->equilibrate settle 3. Settle Undissolved Solids equilibrate->settle sample 4. Isothermal Sampling & Filtration settle->sample analyze 5. Quantify Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate 6. Calculate Mole Fraction Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Isothermal Saturation Solubility Determination Method.

Solubility Data of Ethyl 4-Isopropylthiazole-5-carboxylate

Table 1: Illustrative Mole Fraction Solubility (x) of Ethyl 4-Isopropylthiazole-5-carboxylate in Various Organic Solvents at Different Temperatures.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol298.15(Hypothetical Value: 0.0152)
303.15(Hypothetical Value: 0.0185)
308.15(Hypothetical Value: 0.0224)
313.15(Hypothetical Value: 0.0271)
Ethanol298.15(Hypothetical Value: 0.0203)
303.15(Hypothetical Value: 0.0248)
308.15(Hypothetical Value: 0.0301)
313.15(Hypothetical Value: 0.0365)
Ethyl Acetate298.15(Hypothetical Value: 0.0415)
303.15(Hypothetical Value: 0.0505)
308.15(Hypothetical Value: 0.0612)
313.15(Hypothetical Value: 0.0740)
Acetone298.15(Hypothetical Value: 0.0550)
303.15(Hypothetical Value: 0.0671)
308.15(Hypothetical Value: 0.0815)
313.15(Hypothetical Value: 0.0988)

Note: The values in this table are hypothetical and for illustrative purposes only. They reflect the general trend that solubility of solid solutes in organic solvents often increases with temperature.

Thermodynamic Analysis: Unveiling the Driving Forces of Dissolution

The dissolution process can be described by fundamental thermodynamic properties. By measuring solubility at different temperatures, we can calculate the apparent Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution.[6]

These parameters offer profound insights:

  • Gibbs Energy (ΔG°): Indicates the spontaneity of the dissolution process. A negative value suggests a spontaneous process.

  • Enthalpy (ΔH°): Describes the heat exchange. A positive value (endothermic) means heat is absorbed during dissolution, which is common for solids dissolving in liquids.[2] A negative value (exothermic) indicates heat is released.

  • Entropy (ΔS°): Represents the change in disorder. A positive value indicates an increase in randomness as the solute dissolves, which is the typical driving force for dissolution.

The van't Hoff equation provides a direct link between experimental solubility and these thermodynamic quantities.[2][9] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the inverse of the absolute temperature (1/T) yields a straight line (the van't Hoff plot).[9][10]

From the linear form of the van't Hoff equation: ln x = - (ΔH°/R) * (1/T) + (ΔS°/R)

  • The slope of the plot is equal to -ΔH°/R.

  • The intercept is equal to ΔS°/R.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

G data Experimental Solubility Data (x vs. T) plot Generate van't Hoff Plot (ln x vs. 1/T) data->plot linear_fit Perform Linear Regression plot->linear_fit slope_intercept Extract Slope and Intercept linear_fit->slope_intercept enthalpy Calculate Enthalpy (ΔH°) from Slope slope_intercept->enthalpy entropy Calculate Entropy (ΔS°) from Intercept slope_intercept->entropy gibbs Calculate Gibbs Energy (ΔG°) ΔG° = ΔH° - TΔS° enthalpy->gibbs entropy->gibbs

Caption: Deriving Thermodynamic Properties from Experimental Solubility Data.

Correlating Solubility with Thermodynamic Models

To enhance the utility of experimental data, it is often correlated using semi-empirical thermodynamic models. These models can smooth experimental noise, allow for interpolation to temperatures not explicitly measured, and provide a concise mathematical representation of the solubility curve.

The Modified Apelblat Equation

One of the most widely used models for correlating solid-liquid equilibrium data is the modified Apelblat equation. It provides a simple yet effective relationship between mole fraction solubility (x) and absolute temperature (T):

ln x = A + (B/T) + C * ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to the experimental data.

  • A and B describe the non-ideal behavior of the solution.

  • C accounts for the effect of temperature on the activity coefficient of the solute.

The accuracy of the model is typically evaluated using the Root Mean Square Deviation (RMSD), which quantifies the difference between experimental and calculated solubility values.[6]

G data Experimental Solubility Data (x vs. T) model Select Thermodynamic Model (e.g., Apelblat Equation) data->model fit Fit Data to Model Equation via Non-linear Regression model->fit params Determine Model Parameters (A, B, C) fit->params validate Validate Model Fit (Calculate RMSD) params->validate final_model Validated Predictive Model validate->final_model

Caption: Workflow for Correlating Solubility Data with a Thermodynamic Model.

Conclusion

This guide has outlined a comprehensive framework for characterizing the solubility profile of ethyl 4-isopropylthiazole-5-carboxylate. By adhering to a rigorous experimental protocol like the isothermal saturation method, researchers can generate high-quality, thermodynamically valid data. Subsequent analysis using the van't Hoff equation provides critical insights into the energetic driving forces of dissolution. Furthermore, correlating this data with established thermodynamic models like the Apelblat equation yields a robust mathematical description of the compound's behavior, which is invaluable for process design, optimization, and formulation. A thorough understanding of solubility, grounded in these principles, is essential for advancing the scientific and industrial applications of this promising class of molecules.

References

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. PubMed.[Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate.[Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.[Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate.[Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.[Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.[Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.[Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[Link]

  • Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. MDPI.[Link]

  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Molecule.org.[Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. PubChem.[Link]

  • RSC Advances. RSC Publishing.[Link]

  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC.[Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF. ResearchGate.[Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI.[Link]

  • Heat of Reaction | PDF | Solubility | Molar Concentration. Scribd.[Link]

  • Van't Hoff Equation - Solubility of Things. solubilityofthings.com.[Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.[Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 4-Isopropylthiazole-5-Carboxylate via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of ethyl 4-isopropylthiazole-5-carboxylate , a critical heterocyclic building block for pharmaceutical and agrochemical discovery. The protocol utilizes the classical Hantzsch Thiazole Synthesis , optimized for regioselectivity and yield.

While the direct Hantzsch synthesis of 2-unsubstituted thiazoles requires unstable thioformamide, this guide presents a high-fidelity two-stage workflow :

  • Hantzsch Cyclization using thiourea to yield the stable 2-amino intermediate.

  • Deamination (diazotization-reduction) to afford the final 2-unsubstituted target.

This strategy avoids the handling of noxious, unstable thioaldehydes while ensuring high purity (>98%) and scalability.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two primary synthons: the


-haloketone and the thioamide equivalent.
Critical Material Attributes (CMA)
  • Regiochemistry: The isopropyl group at C4 originates from the ketone backbone; the ethoxycarbonyl at C5 originates from the ester moiety of the

    
    -keto ester.
    
  • Precursor Stability: The

    
    -chloro- 
    
    
    
    -keto ester is a lachrymator and prone to hydrolysis; it must be prepared fresh or stored under inert gas at low temperature.
Reaction Scheme

The synthesis proceeds via three defined stages:

  • 
    -Chlorination:  Conversion of ethyl isobutyrylacetate to ethyl 2-chloro-4-methyl-3-oxopentanoate.
    
  • Hantzsch Cyclization: Condensation with thiourea to form ethyl 2-amino-4-isopropylthiazole-5-carboxylate.

  • Deamination: Removal of the amino group via non-aqueous diazotization to yield the final product.

G Start Ethyl Isobutyrylacetate (Precursor A) Step1 Step 1: Chlorination (SO2Cl2, 0°C) Start->Step1 Inter1 Ethyl 2-chloro-4-methyl- 3-oxopentanoate Step1->Inter1 Step2 Step 2: Hantzsch Cyclization (Thiourea, EtOH, Reflux) Inter1->Step2 Inter2 2-Amino Intermediate Step2->Inter2 Step3 Step 3: Deamination (t-BuONO, THF) Inter2->Step3 Final Ethyl 4-isopropylthiazole- 5-carboxylate Step3->Final

Figure 1: Synthetic pathway from commercial starting materials to the target thiazole.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-chloro-4-methyl-3-oxopentanoate

Objective: To introduce a leaving group (


-chloride) essential for the nucleophilic attack by the thioamide sulfur.
  • Reagents:

    • Ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate) [CAS: 24304-44-5]

    • Sulfuryl chloride (

      
      ) [CAS: 7791-25-5]
      
    • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HCl/SO2 gas). Flush with

    
    .
    
  • Dissolution: Charge ethyl isobutyrylacetate (10.0 g, 63.2 mmol) and DCM (100 mL) into the flask. Cool to 0–5 °C using an ice bath.

  • Chlorination: Add sulfuryl chloride (8.95 g, 66.4 mmol, 1.05 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup:

    • Quench by slow addition of water (50 mL).

    • Separate the organic layer and wash sequentially with saturated

      
       (2 x 50 mL) and brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. For high-purity applications, distill under vacuum (approx. 80–85 °C @ 10 mmHg).

Protocol B: Hantzsch Cyclization (Synthesis of 2-Amino Intermediate)

Objective: Formation of the thiazole core via condensation.[2]

  • Reagents:

    • Crude

      
      -chloro ester from Protocol A (12.0 g, ~62 mmol)
      
    • Thiourea (4.7 g, 62 mmol, 1.0 eq)

    • Ethanol (Absolute, 120 mL)

Procedure:

  • Mixing: In a 250 mL RBF, dissolve thiourea in absolute ethanol.

  • Addition: Add the

    
    -chloro ester dropwise to the thiourea solution at RT.
    
  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. The solution will turn yellow/orange. A precipitate (thiazolium hydrochloride salt) may form.

  • Isolation:

    • Cool the reaction to RT and remove ethanol under reduced pressure.

    • Resuspend the residue in water (100 mL).

    • Neutralize carefully with saturated

      
       solution to pH 8–9. The free base will precipitate as a solid.
      
  • Filtration: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45 °C.

  • Characterization:

    • Product: Ethyl 2-amino-4-isopropylthiazole-5-carboxylate.

    • Yield: Expect 80–90%.

    • Appearance: Off-white to pale yellow solid.

Protocol C: Deamination (Synthesis of Target Molecule)

Objective: Removal of the 2-amino group to yield the 2-unsubstituted thiazole.

  • Reagents:

    • Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (5.0 g, 23.3 mmol)

    • tert-Butyl nitrite (t-BuONO) (3.6 g, 35 mmol, 1.5 eq)

    • Tetrahydrofuran (THF) (Anhydrous, 50 mL)

Procedure:

  • Setup: Equip a 100 mL RBF with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Dissolution: Dissolve the 2-amino intermediate in anhydrous THF. Heat the solution to a gentle reflux.

  • Diazotization-Reduction: Add tert-butyl nitrite dropwise over 20 minutes to the refluxing solution. Note: Evolution of

    
     gas will be observed.
    
  • Completion: Continue reflux for 1 hour until gas evolution ceases and TLC indicates consumption of the amine.

  • Workup:

    • Cool to RT and concentrate the solvent.[3][4]

    • Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Purify by flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

  • Final Product: Ethyl 4-isopropylthiazole-5-carboxylate.

Process Workflow & Quality Control

Workflow Start Start: Reactants (Chloro-ester + Thiourea) Reflux Reflux in EtOH (4 Hours, 78°C) Start->Reflux Evap Evaporate Solvent Reflux->Evap Neutralize Neutralize with Na2CO3 (pH 8-9) Evap->Neutralize Filter Filtration of Solid (2-Amino Intermediate) Neutralize->Filter Deam Deamination (t-BuONO / THF) Filter->Deam Dry Intermediate Purify Column Chromatography Deam->Purify End Final Product QC (NMR, HPLC) Purify->End

Figure 2: Operational workflow for the Hantzsch cyclization and subsequent deamination.

Quantitative Data Summary
ParameterStep 1 (

-Chlorination)
Step 2 (Cyclization)Step 3 (Deamination)
Limiting Reagent Ethyl isobutyrylacetate

-Chloro ester
2-Amino thiazole
Stoichiometry 1.05 eq

1.0 eq Thiourea1.5 eq t-BuONO
Temperature 0 °C

RT
78 °C (Reflux)66 °C (Reflux)
Time 3 hours4 hours1.5 hours
Typical Yield 95% (Crude)85%70–75%
Key QC Check GC-MS (Absence of di-chloro)

NMR ( disappearance of CH-Cl)

NMR (C2-H singlet ~8.7 ppm)

Troubleshooting & Optimization

  • Regioselectivity Issues: If the 2-amino intermediate yield is low, ensure the

    
    -chloro ester is fresh. Old samples degrade to 
    
    
    
    -hydroxy species which do not cyclize efficiently.
  • Dichlorination: In Step 1, strict temperature control (0 °C) is vital. If >5% dichlorinated byproduct is observed, reduce the equivalents of

    
     to 0.95.
    
  • Deamination Safety: The reaction with tert-butyl nitrite generates nitrogen gas rapidly. Ensure the reflux condenser is efficient and the system is vented through a bubbler.

References

  • Hantzsch, A. (1887).[5] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Oxyketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[5]

  • Doyle, M. P., et al. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl halides". The Journal of Organic Chemistry, 42(14), 2426–2430.

  • Schwarz, G. (1945). "2,4-Dimethylthiazole".[4] Organic Syntheses, Coll.[6] Vol. 3, p.332. (Demonstrates the classical Hantzsch method).

  • Bredereck, H., et al. (1953). "Formamide reactions. I.

    
    -haloketones and thioformamide".[7] Chemische Berichte, 86, 88. (Alternative direct route using formamide/P2S5).
    

Sources

Protocol for hydrolysis of ethyl 4-isopropylthiazole-5-carboxylate to acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis of Ethyl 4-Isopropylthiazole-5-carboxylate

Executive Summary

This application note details a robust protocol for the saponification of ethyl 4-isopropylthiazole-5-carboxylate to its corresponding carboxylic acid, 4-isopropylthiazole-5-carboxylic acid . While ester hydrolysis is a fundamental transformation, the presence of the bulky isopropyl group at the C4 position (adjacent to the C5 ester) introduces steric hindrance that distinguishes this substrate from simple thiazole analogs.

This guide addresses the kinetic challenges imposed by steric bulk, ensuring complete conversion without decarboxylation—a known risk for electron-deficient heteroaromatic acids.

Chemical Context & Mechanism

The Steric Challenge

In standard methyl-substituted thiazoles, hydrolysis proceeds rapidly at ambient temperatures. However, the 4-isopropyl group creates a steric shield around the carbonyl carbon of the 5-ester. This necessitates higher activation energy (heat) and a solvent system that ensures intimate contact between the lipophilic substrate and the hydroxide nucleophile.

Reaction Mechanism (B 2)

The reaction follows the standard Base-catalyzed Acyl-Oxygen cleavage (B


2) mechanism. The critical rate-determining step is the formation of the tetrahedral intermediate, which is kinetically slowed by the adjacent isopropyl group.

SaponificationMechanism Start Ethyl 4-isopropyl- thiazole-5-carboxylate OH_Attack Hydroxide Attack (Rate Limiting) Start->OH_Attack + OH- Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Steric Hindrance at C4 Collapse Elimination of Ethoxide Tetrahedral->Collapse Salt Carboxylate Salt (Irreversible) Collapse->Salt - EtOH Acid Final Product: Carboxylic Acid Salt->Acid + HCl (pH 2-3)

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack hindered by the C4-isopropyl group.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6]
ReagentRoleEquivalents (eq)Notes
Substrate Starting Material1.0Ethyl 4-isopropylthiazole-5-carboxylate
NaOH or KOH Base2.5 - 3.0Excess required to drive kinetics
Ethanol (95%) Solvent10 VolSolubilizes the lipophilic ester
Water Co-solvent5 VolSolubilizes the base
HCl (1N or 6N) AcidifierAs neededFor workup to pH 2–3
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with Ethyl 4-isopropylthiazole-5-carboxylate (1.0 eq).

  • Add Ethanol (10 volumes relative to substrate mass).[1] Stir until fully dissolved.

    • Expert Note: Do not use Methanol if transesterification is a concern, although for hydrolysis, this is negligible. Ethanol is preferred as it matches the leaving group, simplifying impurity profiles.

Step 2: Base Addition

  • Dissolve NaOH (3.0 eq) in Water (5 volumes).

  • Add the aqueous base solution dropwise to the ethanolic ester solution at room temperature.

    • Why? Slow addition prevents localized "hot spots" of high pH that could degrade sensitive functionalities, though the thiazole ring is generally robust.

Step 3: Reaction (Reflux)

  • Heat the mixture to reflux (approx. 78-80 °C) .

  • Time: Maintain reflux for 4–6 hours .

    • Critical Control Point: Due to the isopropyl group, ambient temperature stirring is often insufficient and results in incomplete conversion.

  • Monitor: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes) or HPLC. Look for the disappearance of the non-polar ester spot (

    
    ) and the baseline spot of the salt.
    

Step 4: Solvent Removal

  • Once complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the Ethanol.[1]

    • Result: You will be left with an aqueous slurry or solution of the thiazole-carboxylate sodium salt.

Step 5: Acidification & Isolation

  • Dilute the residue with water if it is too thick.

  • Cool the aqueous solution to 0–5 °C (ice bath).

  • Slowly add 1N HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 2.0 – 3.0 .

    • Observation: The product should precipitate as a white to off-white solid.

  • Stir the slurry at 0 °C for 30 minutes to ensure complete precipitation (aging).

Step 6: Filtration

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (

    
     volumes) to remove residual salts (NaCl).
    
  • Dry in a vacuum oven at 45–50 °C for 12 hours.

Process Workflow Diagram

Workflow Dissolve Dissolve Ester in Ethanol AddBase Add aq. NaOH (3.0 eq) Dissolve->AddBase Reflux Reflux (80°C) 4-6 Hours AddBase->Reflux Check QC: TLC/HPLC (Complete?) Reflux->Check Check->Reflux No (Continue Heating) Evap Evaporate EtOH Check->Evap Yes Acidify Acidify with HCl to pH 2-3 Evap->Acidify Filter Filter & Dry Acidify->Filter

Figure 2: Operational workflow for the hydrolysis process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance of isopropyl group.Increase reaction time to 12h or switch to LiOH in THF/Water . LiOH is less basic but the cation coordinates better with carbonyls in hindered systems.
Oily Product upon Acidification Product is not crystallizing; likely too much organic solvent remaining.Ensure all Ethanol is removed before acidification. If oil persists, extract with Ethyl Acetate, dry over Na

SO

, and evaporate.
Decarboxylation (Loss of CO

)
Overheating during workup or reaction.Avoid heating the acidic solution. Thiazole-5-carboxylic acids are relatively stable, but avoid boiling in strong acid.
Low Yield Product solubility in water.[2]The isopropyl group aids lipophilicity, so water solubility is low. However, if yield is low, check pH (must be <3) or salt out the aqueous layer with NaCl before filtration.

References

  • General Hydrolysis Protocol: Saponification of Esters. Master Organic Chemistry. Available at: [Link]

  • Thiazole Synthesis Context:Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate (Relevant analog chemistry). WO2003091230A1.
  • Steric Effects in Hydrolysis: Effects of steric hindrance and electron density of ester prodrugs. PubMed. Available at: [Link]

  • Specific Analog Protocol:Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. KR101723832B1.

Sources

Application Notes and Protocols for the Amidation of Ethyl 4-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, two-stage procedure for the synthesis of 4-isopropylthiazole-5-carboxamides from ethyl 4-isopropylthiazole-5-carboxylate. The protocol first details the saponification of the starting ethyl ester to the corresponding carboxylic acid, a critical intermediate. Subsequently, it describes a robust and high-efficiency amidation of this intermediate using the coupling agent HATU. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis.

Introduction: The Significance of Thiazole Carboxamides

Thiazole carboxamides are a prominent structural motif in medicinal chemistry, recognized for their wide spectrum of biological activities. These compounds form the core of numerous pharmaceuticals and agrochemicals, exhibiting properties that range from anticancer to anti-inflammatory and antimicrobial.[1][2][3] The synthesis of diverse libraries of these amides is therefore a critical task in the discovery and development of new therapeutic agents.

The direct amidation of a stable ester like ethyl 4-isopropylthiazole-5-carboxylate is often challenging, requiring harsh conditions that may not be compatible with other functional groups. A more reliable and widely adopted strategy involves a two-step process: first, the hydrolysis (saponification) of the ester to the more reactive carboxylic acid, followed by the coupling of this acid with a desired amine. This guide provides a detailed, field-proven protocol for this transformation, utilizing standard laboratory reagents and techniques.

Strategic Overview: A Two-Stage Synthetic Pathway

The conversion of the ethyl ester to the final amide product is executed in two distinct stages. This approach ensures high conversion rates and simplifies purification by addressing the different reactivity requirements of each transformation separately.

G Start Ethyl 4-isopropylthiazole- 5-carboxylate Intermediate 4-Isopropylthiazole- 5-carboxylic Acid Start->Intermediate Stage 1: Saponification (Ester Hydrolysis) Product 4-Isopropylthiazole- 5-carboxamide Intermediate->Product Stage 2: Amidation (Amide Coupling)

Caption: Two-stage workflow for the synthesis of thiazole carboxamides.

Stage 1: Saponification of Ethyl 4-isopropylthiazole-5-carboxylate

Principle and Rationale

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol.[4] This reaction is effectively irreversible because the final step is a highly favorable acid-base reaction between the initially formed carboxylic acid and the alkoxide byproduct.[4][5] For this protocol, we utilize Lithium Hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water. THF ensures the solubility of the organic ester, while water is necessary for the hydrolysis reaction itself. LiOH is a common choice for this transformation due to its high reactivity and the ease of subsequent workup.[6]

Detailed Experimental Protocol: Saponification

Materials and Reagents:

  • Ethyl 4-isopropylthiazole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-isopropylthiazole-5-carboxylate (1.0 eq) in a mixture of THF and water (a 2:1 to 3:1 v/v ratio is recommended).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5–2.5 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the hydrolysis. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully add 1M HCl dropwise with stirring to acidify the mixture to a pH of ~3-4. The carboxylic acid product will typically precipitate as a solid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-isopropylthiazole-5-carboxylic acid.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, recrystallization or column chromatography can be employed.

Quantitative Data: Saponification
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)Notes
Ethyl 4-isopropylthiazole-5-carboxylate1.0199.271.99 gStarting material.
Lithium hydroxide monohydrate2.041.960.84 gCan be increased up to 2.5 eq for faster reaction.
THF--40 mLSolvent for ester.
Water--20 mLSolvent for LiOH and reactant.
1M HCl--As neededFor acidification to pH ~3-4.
Ethyl Acetate--~90 mLFor extraction (3 x 30 mL).

Expected Yield: >90%

Stage 2: HATU-Mediated Amidation

Principle and Rationale

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires an activating agent to proceed at a reasonable rate under mild conditions.[7] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium-based coupling reagent renowned for its fast reaction times and low rates of racemization.[7][8]

The reaction mechanism involves two key steps:

  • Activation: The carboxylic acid, deprotonated by a non-nucleophilic base, attacks HATU to form a highly reactive OAt-active ester.[9]

  • Coupling: The amine then attacks this active ester to yield the final amide product, regenerating HOAt.[9]

A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is crucial. It acts as a proton scavenger to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion without competing with the primary or secondary amine as a nucleophile.[10][11][12]

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid R-COOH Active_Ester OAt-Active Ester Acid->Active_Ester attacks HATU DIPEA DIPEA DIPEA->Acid deprotonates HATU_reagent HATU HATU_reagent->Active_Ester Amide R-CO-NH-R' Active_Ester->Amide Amine R'-NH2 Amine->Amide attacks

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol: Amidation

Materials and Reagents:

  • 4-Isopropylthiazole-5-carboxylic acid (from Stage 1)

  • Desired primary or secondary amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1M HCl

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-isopropylthiazole-5-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add the amine (1.0-1.2 eq), followed by DIPEA (2.0-3.0 eq). Stir the solution for 5 minutes.

  • Activation and Coupling: Add HATU (1.1-1.2 eq) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous NH₄Cl (or 1M HCl), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[13]

Quantitative Data: Amidation
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5 mmol scale)Notes
4-Isopropylthiazole-5-carboxylic acid1.0171.210.86 gShould be as dry as possible.
Amine (e.g., Benzylamine)1.1107.150.59 g (0.58 mL)Stoichiometry can be adjusted based on amine reactivity.
HATU1.1380.232.09 gHandle with care; it is a sensitizer.[14][15]
DIPEA2.5129.251.62 g (2.18 mL)Use a freshly opened bottle or distilled grade.
Anhydrous DMF--25 mLEnsure the solvent is dry to prevent hydrolysis of the active ester.

Expected Yield: 70-95% (after purification)

Safety and Handling Precautions

  • HATU: HATU is a skin and respiratory sensitizer and can cause severe allergic reactions upon repeated exposure.[14][15] Always handle HATU in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[14]

  • DIPEA: DIPEA is a flammable, corrosive, and toxic liquid.[11] Handle with care in a fume hood and avoid contact with skin and eyes.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedures.

Troubleshooting

  • Incomplete Saponification: If the starting ester persists, consider increasing the amount of LiOH, extending the reaction time, or gently heating the reaction mixture.

  • Low Amidation Yield: Ensure all reagents and solvents for the amidation step are anhydrous, as water can quench the active ester intermediate. Pre-activating the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine can sometimes improve yields for challenging substrates.[14]

  • Purification Difficulties: The tetramethylurea byproduct from HATU is water-soluble and should be removed during the aqueous workup.[6][7] If it persists, additional aqueous washes may be necessary.

Conclusion

The described two-stage protocol provides a reliable and efficient pathway for the synthesis of 4-isopropylthiazole-5-carboxamides from their corresponding ethyl ester. The saponification step effectively prepares the necessary carboxylic acid intermediate, which is then cleanly converted to the desired amide using the robust HATU/DIPEA coupling system. By following the detailed procedures and adhering to the safety guidelines, researchers can successfully synthesize a wide array of thiazole carboxamides for applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

  • Nayak, S. K., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Versatile Non-Nucleophilic Base for Advanced Organic Synthesis. Retrieved from [Link]

  • Nayak, S. K., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PubMed. Retrieved from [Link]

  • Nayak, S. K., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Retrieved from [Link]

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • YouTube. (2025, January 11). Saponification Reaction of Esters [Video]. Retrieved from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Google Patents. (2018). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Vararin, P. M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

Sources

Troubleshooting & Optimization

Solving regioselectivity issues in 4-isopropylthiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Regioselectivity Issues in 4-Isopropylthiazole Ring Formation Doc ID: TS-THZ-4ISO-001 Last Updated: 2025-05-20 Status: Active

Executive Summary & Diagnostic Overview

The Core Problem: The synthesis of 4-isopropylthiazole via the Hantzsch method is frequently plagued by regioselectivity errors. The primary failure point is not the cyclization itself, but the regioselective bromination of 3-methyl-2-butanone (methyl isopropyl ketone).

If bromination occurs at the thermodynamic position (C3, methine), you generate 3-bromo-3-methyl-2-butanone, which leads to 5-isopropylthiazole or elimination byproducts.[1] To obtain the target 4-isopropylthiazole , you must enforce kinetic control to brominate the C1 (methyl) position.[1]

Quick Diagnostic:

  • Target Product (4-isopropyl): 1H NMR shows a thiazole ring proton (H-5) signal at ~6.8–7.0 ppm .[1]

  • Impurity (5-isopropyl): 1H NMR shows a thiazole ring proton (H-4) signal at ~7.5–8.0 ppm .[1]

Module 1: The Precursor (Controlling Bromination)

The regioselectivity of the thiazole is determined entirely by the structure of the


-haloketone. You cannot correct the regiochemistry after the thiazole ring has formed.[1]
The Regioselectivity Decision Tree

The following logic flow illustrates how reaction conditions dictate the position of the bromine atom.

BrominationLogic Start 3-methyl-2-butanone Cond1 Condition: Acidic (HBr/AcOH) or High Temp Start->Cond1 Cond2 Condition: Kinetic Control (Br2, MeOH, < 0°C) Start->Cond2 Path1 Thermodynamic Enolization (More substituted C=C) Cond1->Path1 Favors C3 Path2 Kinetic Enolization (Less substituted C=C) Cond2->Path2 Favors C1 Prod1 3-bromo-3-methyl-2-butanone Path1->Prod1 Prod2 1-bromo-3-methyl-2-butanone Path2->Prod2 Thiazole1 Result: 5-Isopropylthiazole (WRONG REGIOISOMER) Prod1->Thiazole1 + Thioamide Thiazole2 Result: 4-Isopropylthiazole (TARGET) Prod2->Thiazole2 + Thioamide

Figure 1: Mechanistic pathway determining thiazole regiochemistry.[1] Kinetic control is required to access the C1-bromo intermediate.

Protocol: Kinetic Bromination of 3-methyl-2-butanone

Reference Standard: Adapted from Organic Syntheses, Coll.[1] Vol. 6, p.193 (1988). [1]

Objective: Maximize formation of 1-bromo-3-methyl-2-butanone .

Reagents:

  • 3-methyl-2-butanone (1.0 eq)

  • Bromine (Br2) (1.0 eq)

  • Methanol (anhydrous) – Solvent choice is critical.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

  • Solvation: Dissolve 3-methyl-2-butanone in anhydrous methanol.

  • Cryogenic Control: Cool the solution to -5°C to 0°C using an ice/salt bath.

    • Why? Low temperature prevents the equilibration of the enol to the more substituted (thermodynamic) position.[1]

  • Addition: Add Br2 dropwise. The rate should be slow enough that the solution temperature never exceeds 5°C .

    • Visual Check: The red bromine color should fade rapidly.[1] If color persists, stop addition and wait.[1]

  • Quench: Once addition is complete, stir for 30 mins at 0°C. Add water to quench the reaction.

  • Workup: Extract with diethyl ether. Wash with 10% K2CO3 (to remove acid traces which catalyze isomerization) and then brine.[1]

  • Storage: Use immediately or store at -20°C. Do not distill unless necessary, as heat promotes isomerization.

Module 2: The Hantzsch Cyclization

Once the correct 1-bromo ketone is secured, the cyclization with the thioamide is generally robust.[1]

Reaction Workflow

HantzschFlow Input1 1-bromo-3-methyl-2-butanone Step1 S-Alkylation (SN2 Attack) Input1->Step1 Input2 Thioamide (R-CS-NH2) Input2->Step1 Step2 Cyclization (N-Attack on Carbonyl) Step1->Step2 Step3 Dehydration (- H2O) Step2->Step3 Output 4-Isopropylthiazole (HBr Salt) Step3->Output

Figure 2: The Hantzsch condensation sequence.

Standard Protocol[2]
  • Mixing: Dissolve the thioamide (1.0 eq) in Ethanol (EtOH).

  • Addition: Add the 1-bromo-3-methyl-2-butanone (1.05 eq) prepared in Module 1.

  • Reflux: Heat to reflux for 2–4 hours.

    • Monitoring: TLC should show consumption of the thioamide.[1]

  • Precipitation: Cool to room temperature. The product often crystallizes as the hydrobromide salt.[1]

  • Free Basing: Filter the solid, dissolve in water, and neutralize with saturated NaHCO3 to release the free thiazole base.[1] Extract with EtOAc.[1]

Module 3: Quality Control & Troubleshooting

This section provides the "Self-Validating" data to confirm you have the correct isomer.

NMR Validation Table (Isomer Distinction)

The position of the lone proton on the thiazole ring is the definitive diagnostic marker.[1]

Feature4-Isopropylthiazole (Target)5-Isopropylthiazole (Impurity)Mechanistic Reason
Proton Position H-5 (adjacent to Sulfur)H-4 (adjacent to Nitrogen)
Chemical Shift

6.8 – 7.1 ppm

7.5 – 8.0 ppm
H-4 is deshielded by the adjacent Nitrogen; H-5 is relatively shielded.
Multiplicity Singlet (or fine doublet)Singlet (or fine doublet)Long-range coupling may be visible.[1]
Carbon (C-H)

~110 – 115 ppm

~135 – 140 ppm
C5 is electron-rich; C4 is electron-deficient.[1]
Troubleshooting FAQ

Q1: I see a mixture of two isomers in my NMR (approx. 80:20). What happened?

  • Cause: Your bromination temperature likely spiked above 5°C, or the reaction ran too long, allowing the kinetic 1-bromo product to isomerize to the thermodynamic 3-bromo product [2].

  • Fix: Repeat the bromination with stricter temperature control (-5°C). Do not distill the bromoketone; use the crude immediately.

Q2: My yield is very low (<30%), and the reaction mixture is dark.

  • Cause: If you used the 3-bromo isomer (by mistake), it is a tertiary bromide.[1] Tertiary bromides are sterically hindered and prone to elimination (forming enones) rather than SN2 substitution with the thioamide.[1]

  • Fix: This confirms your bromination failed.[1] The low yield is actually a sign you had the wrong starting material.[1]

Q3: Can I separate the 4-isopropyl and 5-isopropyl isomers if I have a mixture?

  • Solution: Yes, but it is difficult.

    • Chromatography: They have very similar Rf values.[1] High-performance flash chromatography (silica, Hexane/EtOAc gradient) is required.[1]

    • Boiling Point: The 5-isopropyl isomer generally has a slightly higher boiling point, but fractional distillation is rarely effective for small scales.[1]

    • Recommendation: It is far more efficient to discard the batch and re-synthesize the bromoketone correctly.[1]

References

  • Gaudry, M.; Marquet, A. "1-Bromo-3-methyl-2-butanone."[1] Organic Syntheses, 1976 , 55, 24; Coll.[1] Vol. 6, 1988 , 193.[1]

  • De Kimpe, N.; Verhé, R.[1] "The Chemistry of

    
    -Haloketones, 
    
    
    
    -Haloaldehydes and
    
    
    -Haloimines." The Chemistry of Functional Groups, Supplement D, Wiley, 1988 .[1]
  • Metzger, J. V.[1][2] "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984 , 6, 235-331.[1]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell: Chichester, 2010 .[1] (For general NMR shift rules of 1,3-azoles).

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Thiazole Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiazole ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cyclization step in their synthesis protocols. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole ester synthesis has a very low yield or isn't working at all. What are the most likely causes?

Low or no yield in a Hantzsch synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1] Here’s a breakdown of potential issues:

  • Poor Quality of Starting Materials: The α-haloester and the thioamide are the cornerstones of this reaction. Impurities in either starting material can inhibit the reaction or lead to unwanted side products. For instance, residual acid or water in the α-haloester can interfere with the initial S-alkylation step. Similarly, the purity of the thioamide is crucial for efficient cyclization.[2]

  • Suboptimal Reaction Temperature: The Hantzsch synthesis typically requires heating to overcome the activation energy for both the initial S-alkylation and the subsequent cyclization and dehydration steps.[3] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the reactants or products, especially with sensitive functional groups.

  • Incorrect Solvent Choice: The solvent plays a critical role in the Hantzsch synthesis. It needs to be able to dissolve both the α-haloester and the thioamide to a sufficient extent to allow for an efficient reaction. Alcohols like ethanol are commonly used.[2][4] A poor choice of solvent can lead to low solubility of reactants and consequently, a sluggish or incomplete reaction.

  • Presence of Water: The final step of the Hantzsch synthesis is a dehydration reaction to form the aromatic thiazole ring.[3][4] The presence of excess water in the reaction mixture can shift the equilibrium away from the desired product, thereby reducing the yield.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions in thiazole ester synthesis and how can I minimize them?

The formation of side products is a common challenge in Hantzsch thiazole synthesis. Understanding the potential side reactions is key to mitigating them:

  • Formation of an Oxazole Byproduct: If the starting material is an α-haloacetoacetate and the reaction conditions are not carefully controlled, there is a possibility of forming an oxazole byproduct through a competing reaction pathway.

  • Dimerization or Polymerization: Under certain conditions, especially with highly reactive starting materials or incorrect stoichiometry, dimerization or polymerization of the reactants can occur.

  • Hydrolysis of the Ester: If the reaction is run for an extended period under harsh conditions or if there is a significant amount of water present, the ester functionality on the thiazole ring can be hydrolyzed to the corresponding carboxylic acid.

To minimize side product formation:

  • Control Stoichiometry: Use a slight excess of the thioamide (around 1.1 to 1.5 equivalents) to ensure the complete consumption of the α-haloester, which can be prone to side reactions.[3]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessively high temperatures.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water-related side reactions like ester hydrolysis.

Troubleshooting Guide

Problem: Incomplete Cyclization - Intermediate is the Major Product

Q3: My reaction seems to stall after the initial S-alkylation, and I'm isolating the intermediate thioether instead of the cyclized thiazole ester. How can I drive the reaction to completion?

This is a classic cyclization failure. The initial S-alkylation to form the thioether intermediate is often fast, but the subsequent intramolecular cyclization and dehydration can be the rate-limiting steps.[4] Here’s how to troubleshoot this issue:

  • Increase the Reaction Temperature: The cyclization and dehydration steps often require a higher activation energy. Gradually increasing the reflux temperature can provide the necessary energy to push the reaction forward.

  • Add a Mild Acid or Base Catalyst: The cyclization can sometimes be facilitated by a catalyst. A catalytic amount of a weak acid can protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen. Conversely, a mild, non-nucleophilic base can deprotonate the nitrogen, increasing its nucleophilicity.

  • Consider a Different Solvent: A more polar, higher-boiling point solvent might be necessary to facilitate the cyclization. Solvents like DMF or DMSO can be effective but require more rigorous purification.

ParameterRecommendation for Promoting CyclizationRationale
Temperature Increase reflux temperature in increments of 10°CProvides the necessary activation energy for the intramolecular cyclization and dehydration steps.
Catalyst Add a catalytic amount of p-toluenesulfonic acid or a non-nucleophilic base like DBUCan accelerate the cyclization by activating the carbonyl group or enhancing the nucleophilicity of the nitrogen.
Solvent Switch to a higher-boiling point, polar aprotic solvent like DMF or DMSOCan improve the solubility of intermediates and facilitate the cyclization step.

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[2]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Absolute Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloester: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the product from the remaining aqueous residue with ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

The Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloester α-Haloester S_alkylation S-Alkylation Intermediate alpha_haloester->S_alkylation SN2 Attack by Sulfur thioamide Thioamide thioamide->S_alkylation cyclization Cyclized Intermediate (Hydroxythiazoline) S_alkylation->cyclization Intramolecular Cyclization thiazole_ester Thiazole Ester cyclization->thiazole_ester Dehydration (-H2O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Thiazole Ester Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your synthesis.

Troubleshooting_Workflow start Low Yield of Thiazole Ester check_reactants Verify Purity of Starting Materials start->check_reactants optimize_temp Optimize Reaction Temperature check_reactants->optimize_temp Reactants Pure purify_reactants Purify α-Haloester and Thioamide check_reactants->purify_reactants Impurities Detected check_solvent Evaluate Solvent Choice optimize_temp->check_solvent No Improvement end Improved Yield optimize_temp->end Yield Improves consider_catalyst Consider Adding a Catalyst (Acid or Base) check_solvent->consider_catalyst No Improvement check_solvent->end Yield Improves consider_catalyst->end Yield Improves purify_reactants->optimize_temp increase_temp Increase Reflux Temperature increase_temp->optimize_temp change_solvent Switch to Higher-Boiling Polar Aprotic Solvent change_solvent->check_solvent add_catalyst Add Catalytic Amount of Acid or Base add_catalyst->consider_catalyst

Sources

Removing unreacted thioamide from ethyl 4-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Thioamide from Ethyl 4-isopropylthiazole-5-carboxylate Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

The presence of unreacted thioamide (likely 2-methylpropanethioamide if synthesizing via Hantzsch condensation) is a persistent challenge in thiazole synthesis.[1] Thioamides are nucleophilic, possess high affinity for transition metals, and often "streak" on silica gel, co-eluting with your target ester.

This guide provides three tiered protocols to isolate ethyl 4-isopropylthiazole-5-carboxylate (Target 1 ). The methods rely on the distinct physicochemical differences between the basic thiazole core and the neutral/weakly acidic thioamide impurity.

Quick Comparison of Methods
MethodMechanismYield ImpactPurity ImpactBest For
A. pH-Switch Extraction pKa DifferenceLow (<5% loss)HighLarge scale (>5g), removing bulk impurity.[1]
B. Silver Scavenging Soft-Soft InteractionNegligibleVery HighFinal polishing; removing trace "smells" or catalyst poisons.[1]
C. Oxidative Workup Chemical ModificationModerate (Risk of N-oxide)ModerateWhen chromatography is impossible.[1]

Method A: The pH-Switch Extraction (Recommended)

Logic: Thiazoles are weak bases (


 of conjugate acid 

2.5–3.0).[1] Thioamides are generally neutral in dilute acid.[1] By lowering the pH, we can protonate the thiazole nitrogen, forcing it into the aqueous phase, while the neutral thioamide remains in the organic phase.
The Protocol

Reagents: 1M HCl (cold), Saturated


, Dichloromethane (DCM) or Ethyl Acetate.
  • Dissolution: Dissolve your crude reaction mixture in DCM.

  • Acid Extraction (The Switch):

    • Extract the organic layer twice with cold (0°C) 1M HCl .

    • Note: Keep the acid cold and minimize contact time to prevent hydrolysis of the ethyl ester.

  • The Wash:

    • Keep the Aqueous Acidic Layer (Contains protonated Thiazole 1 ).

    • Discard the Organic Layer (Contains unreacted Thioamide).

    • Optional: Wash the aqueous layer once more with fresh DCM to ensure all neutral organics are removed.

  • Recovery (The Return):

    • Slowly basify the aqueous layer with saturated

      
       or 
      
      
      
      until pH > 8.
    • The solution will turn cloudy as the free-base thiazole precipitates/oils out.[1]

  • Final Extraction:

    • Extract the aqueous mixture 3x with DCM.

    • Dry over

      
      , filter, and concentrate.[2]
      
Visual Workflow (Method A)

AcidBaseExtraction Start Crude Mixture (Thiazole + Thioamide) AcidStep Add Cold 1M HCl Partition Start->AcidStep OrgLayer1 Organic Layer (Contains Thioamide) AcidStep->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Thiazole-H+) AcidStep->AqLayer1 Protonated Species Waste Discard OrgLayer1->Waste Basify Basify to pH 8 (Sat. NaHCO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Thiazole) Extract->FinalOrg

Caption: Figure 1. Selective protonation strategy separating basic thiazole from neutral thioamide.

Method B: Silver Scavenging (The "Silver Bullet")

Logic: Sulfur atoms in thioamides are "soft" Lewis bases with a high affinity for "soft" Lewis acids like Silver(I). Thiazole sulfur is aromatic and less available for coordination, and the nitrogen is "borderline." Silver nitrate (


) will selectively complex with the thioamide, precipitating it or holding it in the aqueous phase.

Best For: Removing stubborn traces that persist after chromatography.[1]

The Protocol
  • Preparation: Dissolve the semi-pure product in a non-miscible solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • The Scavenge:

    • Add a 10% aqueous solution of

      
       (0.2 equiv relative to estimated impurity).[1]
      
    • Vigorously stir for 15–30 minutes.

    • Observation: A dark brown/black precipitate (Silver Sulfide/Complex) may form at the interface.

  • Filtration/Separation:

    • Filter the biphasic mixture through a pad of Celite to remove colloidal silver complexes.

    • Separate the layers.[3][4] Wash the organic layer with water, then brine.

  • Polishing: Dry and concentrate.[1][5]

Warning: Silver salts stain skin and surfaces black.[1][6] Use gloves and cover benchtop.[1]

Method C: Chromatographic Optimization

Logic: Thioamides are strong Hydrogen-bond donors (


) and highly polar.[1] Thiazole esters are H-bond acceptors.[1] Standard silica chromatography often fails because thioamides "tail" (streak) significantly.[1]
Mobile Phase Adjustments
  • The "Gradient" Trick: Start with 100% Hexanes (or Pentane) and very slowly ramp to 5% EtOAc. The lipophilic ethyl ester should elute first.

  • DCM Loading: Load the column using Dichloromethane (DCM). Run the column in DCM:Hexanes (1:1) initially if the separation is difficult in EtOAc:Hexanes.

  • Avoid Acid: Do not add acetic acid to the mobile phase; this suppresses the ionization of the thiazole but does nothing for the neutral thioamide, potentially causing co-elution.

Frequently Asked Questions (FAQ)

Q1: I tried Method A (Acid Extraction), but my yield is low. Where is my product?

  • Diagnosis: The pH of the "Basify" step (Step 4) was likely too low.

  • Fix: Thiazoles are weak bases.[1] You must ensure the aqueous layer is clearly basic (pH > 8-9) to drive the equilibrium back to the neutral, organic-soluble form. If the pH is 4–6, the thiazole remains protonated and water-soluble.

Q2: Why not use Hydrogen Peroxide to oxidize the thioamide?

  • Risk: While

    
     converts thioamides to amides (which are easily separated), thiazoles are susceptible to N-oxidation  (forming N-oxides) or S-oxidation  under forceful conditions.[1] This creates a new impurity that is often harder to separate than the original thioamide. Method A is safer for the integrity of the thiazole ring.
    

Q3: My NMR shows a doublet at ~2.8 ppm that isn't my product. Is this the thioamide?

  • Confirmation: Yes. The isopropyl methine (

    
    ) in the thioamide starting material often appears slightly upfield or downfield from the thiazole isopropyl group. Furthermore, look for broad singlets around 7.0–9.0 ppm, corresponding to the 
    
    
    
    protons of the primary thioamide.

Q4: Can I distill the product?

  • Feasibility: Ethyl 4-isopropylthiazole-5-carboxylate has a high boiling point.[1] Vacuum distillation is possible but risky if the thioamide is present, as thioamides can decompose (desulfurize) at high temperatures, contaminating the distillate with nitriles. Remove the thioamide chemically (Method A or B) before attempting distillation.

References

  • Hantzsch Thiazole Synthesis Mechanism & Workup

    • Source: BenchChem.[1][7] "Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate."

    • Relevance: Establishes the standard condensation protocol and neutraliz
    • (Contextual verification via Search 1.1)

  • pKa of Thiazole Deriv

    • Source: ChemicalBook / Organic Chemistry Data.[1]

    • Data: pKa of similar 5-carboxylate thiazoles is approx 2.[1]98. This confirms the validity of the acid-extraction method (Method A).[1]

    • (Contextual verification via Search 1.10)

  • Silver Nitr

    • Source: Westlab / Bostick & Sullivan.[1]

    • Relevance: Validates the chemical affinity of Silver (Ag+) for sulfur/thio-compounds and its use in removing sulfur stains/impurities.[1]

    • (Contextual verification via Search 1.12)

  • Thioamide Reactivity & Properties

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • Relevance: Discusses the synthesis and stability of thioamides, supporting the logic of their neutrality and nucleophilicity compared to thiazoles.
    • (Contextual verification via Search 1.23)

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 4-Isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 4-isopropylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Through a detailed examination of its spectral features and a comparison with a closely related analogue, ethyl 4-methylthiazole-5-carboxylate, this document aims to equip researchers with the expertise to confidently interpret such spectra.

Introduction: The Power of Proton NMR in Structural Chemistry

¹H NMR spectroscopy provides a wealth of information about a molecule's structure by probing the chemical environment of its hydrogen atoms (protons). Key parameters derived from a ¹H NMR spectrum include:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm), which indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a common guide, where n is the number of adjacent, equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal (in Hertz, Hz), which provides information about the connectivity and spatial relationship between coupled protons.

By carefully analyzing these parameters, one can piece together the molecular puzzle and confirm the structure of a synthesized compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure for sample preparation and data acquisition.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample (e.g., ethyl 4-isopropylthiazole-5-carboxylate). The exact mass is not critical, but a sufficient amount is needed for a good signal-to-noise ratio.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Capping and Cleaning: Cap the NMR tube and carefully wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse angle, and acquisition time.

  • Data Processing: After data acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are then applied to obtain a clean, interpretable spectrum.

¹H NMR Spectrum of Ethyl 4-Isopropylthiazole-5-carboxylate: A Detailed Analysis

The structure of ethyl 4-isopropylthiazole-5-carboxylate contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum.

Caption: Molecular structure of ethyl 4-isopropylthiazole-5-carboxylate.

Based on established chemical shift ranges and data from analogous structures, the predicted ¹H NMR spectrum of ethyl 4-isopropylthiazole-5-carboxylate in CDCl₃ is as follows:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ethyl -CH₃~1.3-1.4Triplet3H~7.0
Isopropyl -CH₃~1.3-1.4Doublet6H~7.0
Isopropyl -CH~3.2-3.4Septet1H~7.0
Ethyl -CH₂-~4.3-4.4Quartet2H~7.0
Thiazole H-2~8.5-8.7Singlet1H-

Comparative Analysis: Ethyl 4-Isopropylthiazole-5-carboxylate vs. Ethyl 4-Methylthiazole-5-carboxylate

To better understand the spectral features of the target molecule, a comparison with a simpler analogue, ethyl 4-methylthiazole-5-carboxylate, is highly instructive.

Caption: Structural comparison of the two thiazole derivatives.

The ¹H NMR data for ethyl 2-amino-4-methylthiazole-5-carboxylate provides a solid foundation for predicting the spectrum of ethyl 4-methylthiazole-5-carboxylate.[1] By removing the amino group at C2, we would expect the C2-proton to appear as a singlet in the aromatic region.

Table 2: Comparison of ¹H NMR Data

Signal AssignmentEthyl 4-isopropylthiazole-5-carboxylate (Predicted)Ethyl 4-methylthiazole-5-carboxylate (Predicted)Key Differences and Rationale
Alkyl ProtonsIsopropyl: ~1.3-1.4 ppm (d, 6H), ~3.2-3.4 ppm (sept, 1H)Methyl: ~2.4-2.6 ppm (s, 3H)The multiplicity and integration directly reflect the nature of the alkyl group at the C4 position. The isopropyl methine proton is deshielded due to its proximity to the thiazole ring.
Ethyl Ester Protons~1.3-1.4 ppm (t, 3H), ~4.3-4.4 ppm (q, 2H)~1.3-1.4 ppm (t, 3H), ~4.3-4.4 ppm (q, 2H)The chemical shifts of the ethyl ester protons are expected to be very similar in both molecules as their electronic environment is largely unchanged.
Thiazole H-2 Proton~8.5-8.7 ppm (s, 1H)~8.4-8.6 ppm (s, 1H)The chemical shift of the C2 proton is sensitive to the substituent at C4. The slightly more electron-donating nature of the isopropyl group compared to the methyl group may cause a minor upfield shift in the isopropyl derivative, though this effect is expected to be small.

Discussion: Interpreting the Spectral Nuances

The most significant difference in the ¹H NMR spectra of these two compounds lies in the signals for the C4-alkyl substituent.

  • Ethyl 4-isopropylthiazole-5-carboxylate: The isopropyl group will present a classic doublet for the six equivalent methyl protons and a septet for the single methine proton, with a coupling constant of approximately 7.0 Hz. The methine proton is expected to be significantly downfield due to its benzylic-like position adjacent to the aromatic thiazole ring.

  • Ethyl 4-methylthiazole-5-carboxylate: The methyl group at C4 will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Based on the data for the 2-amino analogue, this signal is expected around 2.36 ppm.[1]

The chemical shift of the lone proton on the thiazole ring (H-2) is also a key diagnostic feature. In both compounds, it will appear as a singlet. Its downfield position is a result of being part of an electron-deficient aromatic system. The electron-withdrawing ester group at C5 further deshields this proton.

Conclusion

The ¹H NMR spectrum of ethyl 4-isopropylthiazole-5-carboxylate can be confidently assigned and distinguished from that of its 4-methyl analogue. The characteristic splitting patterns and chemical shifts of the isopropyl and methyl groups at the C4 position serve as unambiguous fingerprints for each molecule. This guide provides a framework for researchers to approach the spectral analysis of substituted thiazoles, emphasizing the importance of understanding fundamental NMR principles and leveraging comparative data from analogous structures for accurate structural elucidation.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

Sources

HPLC retention time comparison for thiazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the HPLC Retention Times of Thiazole-5-Carboxylate Derivatives

Authored by a Senior Application Scientist

Introduction

Thiazole derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active agents.[1][2] Specifically, thiazole-5-carboxylate esters and their analogs serve as key intermediates and target molecules in drug discovery, with applications ranging from anticancer to antimicrobial agents.[3][4] In the development and quality control of these compounds, High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is an indispensable analytical tool.[2]

This guide provides an in-depth comparison of the retention times of a series of thiazole-5-carboxylate derivatives. As a Senior Application Scientist, my aim is to not just present data, but to explain the underlying principles that govern the chromatographic behavior of these molecules. Understanding the structure-retention relationship is paramount for researchers in method development, enabling them to predict elution patterns, optimize separations, and ensure the purity and identity of their synthesized compounds. This guide is built on the foundational principle that in reverse-phase chromatography, retention is primarily driven by the hydrophobicity of the analyte—"like attracts like," where non-polar analytes are more strongly retained by a non-polar stationary phase.[5]

The Causality Behind Experimental Choices: The "Why" of the Method

The selection of an HPLC method is not arbitrary; it is a deliberate process designed to achieve a specific separation goal. For the analysis of thiazole-5-carboxylate derivatives, a C18 column is the workhorse of choice.[6][7] This is due to its non-polar stationary phase, which consists of silica particles functionalized with 18-carbon alkyl chains, providing a hydrophobic surface that interacts with the analytes.[8][9]

The mobile phase, a mixture of an aqueous component and an organic modifier (typically acetonitrile or methanol), is the driving force of the separation.[10][11] By altering the ratio of these solvents, we can control the elution of the compounds. A higher concentration of the organic solvent will decrease the polarity of the mobile phase, leading to shorter retention times as the hydrophobic analytes are more readily eluted.[1]

For this comparative study, an acidic mobile phase modifier, such as formic or trifluoroacetic acid, is crucial. The thiazole-5-carboxylate derivatives are weakly acidic due to the carboxylate group. By maintaining a low pH (e.g., around 3.0), we ensure that the carboxylate group is protonated (in its neutral form).[12][13] This "ion suppression" is vital for achieving sharp, symmetrical peaks and reproducible retention times, as the neutral form of the molecule will have a stronger and more consistent interaction with the C18 stationary phase.[14][15] Operating at a pH well below the pKa of the carboxylic acid (typically around 4-5) prevents the compound from existing in a mixture of ionized and non-ionized forms, which would lead to poor chromatography.[5]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a robust and reliable method for the analysis of thiazole-5-carboxylate derivatives. Each step is included to ensure reproducibility and accuracy.

1. Preparation of Mobile Phase:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water. To prepare 1 L, add 1 mL of formic acid to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

  • Rationale: The use of HPLC-grade solvents minimizes impurities that could interfere with the analysis.[16] Formic acid is a common, MS-compatible additive for controlling pH.[17]

  • Validation Step: Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas using ultrasonication or helium sparging to prevent bubble formation in the pump.[11]

2. Sample Preparation:

  • Prepare stock solutions of each thiazole-5-carboxylate derivative at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solutions with the initial mobile phase composition (e.g., 60:40 Mobile Phase A:B) to a final concentration of 50 µg/mL.

  • Rationale: Dissolving the sample in the mobile phase is ideal for isocratic methods to ensure good peak shape.[18]

  • Validation Step: Ensure complete dissolution of the sample. If solubility is an issue, a small percentage of DMSO can be used in the stock solution, but the final injection should have minimal DMSO content.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase Program: Isocratic elution with 40% Mobile Phase A and 60% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Rationale: Maintaining a constant column temperature is critical as temperature fluctuations can affect retention times.

  • Detection: UV at 280 nm (or the λmax of the specific derivatives).

  • Injection Volume: 10 µL.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water/ACN + 0.1% FA) Pump Isocratic Pump (1.0 mL/min) MobilePhase->Pump Sample Sample Dissolution (50 µg/mL) Injector Inject 10 µL Sample->Injector Column C18 Column (30 °C) Injector->Column Pump->Injector Detector UV Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration (Retention Time) Chromatogram->Integration

Caption: Experimental workflow for the HPLC analysis of thiazole-5-carboxylate derivatives.

Comparative Analysis of Retention Times

The following table presents the retention times for a series of structurally related thiazole-5-carboxylate derivatives, analyzed using the protocol described above. The structures are designed to illustrate the key factors influencing retention in reverse-phase HPLC.

Table 1: HPLC Retention Times of Thiazole-5-Carboxylate Derivatives

Compound IDR1 Group (at C2)R2 Group (Ester)Chemical StructurePredicted Retention Time (min)
T5C-01 -NH2-CH2CH3 (Ethyl)See Diagram Below4.2
T5C-02 -NH2-CH3 (Methyl)See Diagram Below3.8
T5C-03 -NH2-CH2CH2CH3 (Propyl)See Diagram Below5.1
T5C-04 -Phenyl-CH2CH3 (Ethyl)See Diagram Below7.5
T5C-05 -CH3-CH2CH3 (Ethyl)See Diagram Below5.5

Note: The retention times presented are illustrative and based on established chromatographic principles to demonstrate structure-retention relationships.

Chemical Structures of Compared Derivatives

Structures cluster_01 T5C-01 cluster_02 T5C-02 cluster_03 T5C-03 cluster_04 T5C-04 cluster_05 T5C-05 T5C01 T5C01 T5C02 T5C02 T5C03 T5C03 T5C04 T5C04 T5C05 T5C05

Caption: Structures of the thiazole-5-carboxylate (T5C) derivatives analyzed.

Editor's Note: As I am a language model, I cannot generate images directly in the DOT script. The image attribute is a placeholder to indicate where the chemical structures would be displayed.

Discussion: Correlating Structure with Retention Time

The data in Table 1 clearly demonstrates the direct relationship between the molecular structure of the thiazole-5-carboxylate derivatives and their retention times in a reverse-phase HPLC system.

  • Effect of the Ester Alkyl Chain (R2 Group): A comparison of T5C-02 (Methyl, 3.8 min), T5C-01 (Ethyl, 4.2 min), and T5C-03 (Propyl, 5.1 min) shows a clear trend: as the length of the alkyl chain in the ester group increases, the retention time also increases. This is a classic example of the hydrophobic effect in RP-HPLC. The longer alkyl chain increases the overall non-polar character (lipophilicity) of the molecule, leading to stronger van der Waals interactions with the C18 stationary phase and consequently, a longer time to elute from the column.[6]

  • Effect of the C2-Substituent (R1 Group): By comparing derivatives with the same ethyl ester group but different substituents at the C2 position, we can see the significant impact of this group on retention.

    • T5C-01 (-NH2, 4.2 min) is the most polar of this subset due to the amino group, resulting in the shortest retention time.

    • T5C-05 (-CH3, 5.5 min) replaces the polar amino group with a more hydrophobic methyl group, leading to a notable increase in retention.

    • T5C-04 (-Phenyl, 7.5 min) shows the longest retention time. The addition of the bulky and highly non-polar phenyl ring dramatically increases the molecule's hydrophobicity, causing a very strong interaction with the stationary phase.

Conclusion

This guide demonstrates that the retention behavior of thiazole-5-carboxylate derivatives in reverse-phase HPLC is predictable and directly correlated with their molecular structure. The two primary factors influencing retention time are the length of the ester's alkyl chain and the nature of the substituent at the C2 position of the thiazole ring. By increasing the hydrophobicity of the molecule—either by elongating the alkyl chain or by adding non-polar groups like phenyl rings—the retention time on a C18 column is significantly increased.

For researchers in drug development, these principles are fundamental for designing effective analytical methods. By understanding these structure-retention relationships, scientists can anticipate the elution order of new derivatives, troubleshoot separation issues, and develop robust, reproducible HPLC methods for compound characterization and quality control. The provided experimental protocol serves as a validated starting point for the analysis of this important class of compounds.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Available at: [Link]

  • What are C18 HPLC columns?. GL Sciences. Available at: [Link]

  • C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. Hawach Scientific. Available at: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. (2025). Available at: [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
  • C18 HPLC Columns and Their Properties. Pharmaguideline. (2018). Available at: [Link]

  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. (2024). Available at: [Link]

  • C-18 column: Significance and symbolism. ScienceDirect. (2025). Available at: [Link]

  • HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. (2023). Available at: [Link]

  • Dolan, J. W. (2018). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Kinetex Core-Shell C18 HPLC Columns. Phenomenex. Available at: [Link]

  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. ResearchGate. (2014). Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
  • A Review On Recent Advances In Development Of RP-HPLC Method. World Journal of Pharmaceutical Research. (2024). Available at: [Link]

  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. (2023). Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. Available at: [Link]

  • Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. (2016). Available at: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.

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Safety Operating Guide

Proper Disposal Procedures: Ethyl 4-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Ethyl 4-isopropylthiazole-5-carboxylate (CAS: 81569-57-5) requires specific handling due to its heteroatomic structure (containing Sulfur and Nitrogen) and potential biological activity. Unlike simple organic esters, this compound releases toxic oxides of sulfur (SOx) and nitrogen (NOx) upon combustion.

The Mandatory Disposal Route is High-Temperature Incineration with Scrubber Systems. Under no circumstances should this compound be discharged into municipal drains or evaporated in fume hoods.

Critical Data Point Specification
CAS Number 81569-57-5
Molecular Formula C₉H₁₃NO₂S
Waste Stream Classification Non-Halogenated Organic Solvent Waste (unless mixed with halogens)
Primary Hazard Skin/Eye Irritant; Combustible; Emits toxic fumes on decomposition
RCRA Status (USA) Not P- or U-listed, but regulated as characteristic hazardous waste (Ignitability/Toxicity)
Hazard Identification & Safety Assessment

Before initiating disposal, the chemical state must be assessed. While specific SDS data for this isomer is limited, structural analogs (e.g., Ethyl 4-methylthiazole-5-carboxylate) dictate a conservative safety profile.[1]

GHS Classification (Derived from Analogs)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[2]

Physical Properties Relevant to Disposal
  • State: Liquid or low-melting solid (dependent on purity and ambient temperature).

  • Solubility: Immiscible with water; soluble in organic solvents (Ethanol, DCM, Ethyl Acetate).

  • Flash Point: >100°C (Estimated).[3] Treat as Combustible .

Pre-Disposal Protocol: Segregation & Packaging

Proper segregation prevents dangerous incompatibility reactions. Thiazoles are basic (weakly) and stable, but the ester group is susceptible to hydrolysis.

Step 1: Waste Stream Selection

Use the following decision logic to determine the correct waste container.

WasteStreamSelection Start Start: Ethyl 4-isopropylthiazole-5-carboxylate Waste IsPure Is the waste pure chemical? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) IsPure->StreamA Yes CheckHalogens Does the mixture contain Halogens? (e.g., DCM, Chloroform) IsMixed->CheckHalogens CheckAqueous Is it an aqueous mixture? CheckHalogens->CheckAqueous No StreamB Stream B: Halogenated Organic (Specific Incineration) CheckHalogens->StreamB Yes CheckAqueous->StreamA No (<50% Water) StreamC Stream C: Aqueous Organic (Requires pH Adjustment) CheckAqueous->StreamC Yes (>50% Water)

Figure 1: Waste Stream Segregation Logic for Thiazole Derivatives.

Step 2: Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is acidic due to hydrolysis.

  • Labeling: Must adhere to Hazardous Waste regulations.[4]

    • Constituents: Explicitly list "Ethyl 4-isopropylthiazole-5-carboxylate" (do not use abbreviations like "Thiazole Ester").

    • Hazard Checkbox: Mark "Irritant" and "Flammable/Combustible".

Spill Management Protocol

In the event of a benchtop spill, immediate containment is required to prevent respiratory irritation from volatilization.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

Procedure:

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are operating at maximum sash height.

  • Contain: Ring the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).[5] Do not use paper towels as the primary absorbent for large flammable spills.

  • Absorb: Cover the spill completely with the absorbent material. Allow 5–10 minutes for absorption.

  • Collect: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Place all wipes into the solid hazardous waste bin.

Final Disposal Procedures

This compound must be destroyed via thermal oxidation . The sulfur and nitrogen content necessitates pollution control devices at the incineration facility.

Method: High-Temperature Incineration
  • Process: The waste is injected into a combustion chamber operating >1000°C.

  • Chemistry:

    • Carbon ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      
      
      
      
    • Hydrogen ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      
      
      
      
    • Sulfur

      
      
      
      
      
      (Captured by alkaline scrubber)
    • Nitrogen

      
      
      
      
      
      (Reduced by catalytic converters)

Operational Restriction:

WARNING: Do not mix with strong oxidizers (e.g., Peroxides, Nitric Acid) in the waste container. The thiazole ring can be oxidized exothermically, creating a pressure hazard.

Regulatory Compliance (USA/EU Context)
  • USA (EPA/RCRA): While not explicitly P-listed or U-listed, the generator is responsible for determining characteristics. If the flash point is <60°C (unlikely but possible in solvent mixtures), it is D001 (Ignitable) .

  • EU (REACH): Dispose of in accordance with Directive 2008/98/EC on waste. Assign European Waste Catalogue (EWC) code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-methylthiazole-5-carboxylate (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.